1-{5-bromo-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated indole core, a phenoxyethyl side chain, and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Phenoxyethyl Side Chain: The brominated indole is then reacted with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired side chain.
Introduction of Trifluoromethyl Ketone Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The brominated indole core and the trifluoromethyl ketone group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{5-CHLORO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE: Similar structure with a chlorine atom instead of bromine.
1-{5-FLUORO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE: Similar structure with a fluorine atom instead of bromine.
1-{5-IODO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 1-{5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H15BrF3NO2 |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H15BrF3NO2/c1-12-2-5-14(6-3-12)26-9-8-24-11-16(18(25)19(21,22)23)15-10-13(20)4-7-17(15)24/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
RGRAXDVQTOFMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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